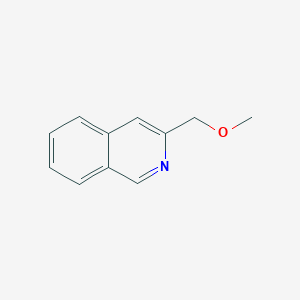

3-Methoxymethylisoquinoline

Description

3-Methoxymethylisoquinoline is a synthetic isoquinoline derivative characterized by a methoxymethyl (-CH₂-O-CH₃) substituent at the 3-position of the isoquinoline core. Isoquinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring, and their derivatives are widely studied for biological activity and industrial applications .

Synthesis: A key synthesis route involves the Vilsmeier-Haack reaction followed by palladium-catalyzed hydrodehalogenation. Starting from substituted anilines and 3-chloropropionyl chloride, the intermediate 2-chloro-3-chloromethylquinoline is selectively methoxylated using methyl lithium in methanol, yielding 3-methoxymethylquinoline after hydrodehalogenation . While this method focuses on quinoline analogs, analogous strategies apply to isoquinoline derivatives.

Applications: This compound serves as a precursor for herbicides, such as imazamox, and intermediates in pharmaceutical synthesis . Its methoxymethyl group enhances solubility and modulates electronic properties, influencing reactivity and binding affinity in biological systems.

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-(methoxymethyl)isoquinoline |

InChI |

InChI=1S/C11H11NO/c1-13-8-11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,8H2,1H3 |

InChI Key |

AQAAPEKGAKDCPI-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC2=CC=CC=C2C=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 3-Methoxymethylisoquinoline with structurally related isoquinoline derivatives:

Note: Exact molecular weight for 3-Methoxymethylisoquinoline is inferred from analogous quinoline derivatives .

Key Findings and Analysis

Substituent Effects: Electron-Donating Groups: Methoxymethyl (-CH₂-OCH₃) and methoxy (-OCH₃) groups enhance solubility and stabilize intermediates in synthesis. For example, 3-Methoxymethylisoquinoline’s substituent facilitates selective methoxylation during synthesis . Electron-Withdrawing Groups: Chloro (-Cl) and carboxylate (-COOCH₃) groups increase electrophilicity, aiding cross-coupling reactions. For instance, 3-Chloro-7-methylisoquinoline is a versatile intermediate for further functionalization .

Synthetic Methodologies: The Bischler-Napieralski reaction (e.g., for 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline) is preferred for dihydroisoquinolines, leveraging cyclization of β-phenylethylamides . Vilsmeier-Haack reactions are critical for introducing chloromethyl groups, as seen in 3-Methoxymethylisoquinoline’s synthesis .

Biological and Industrial Relevance: Dihydroisoquinolines (e.g., 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline) exhibit receptor-binding activity due to partial saturation, enhancing conformational flexibility . Carboxylate derivatives (e.g., Methyl 3-isoquinolinecarboxylate) are used in dyes, catalysts, and drug formulations .

Data Tables

Table 1: Substituent Positions and Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.